ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-bromo-5-(trifluoromethoxy)benzoate is a chemical compound with the CAS Number: 1229442-66-3 . It has a molecular weight of 313.07 .
Synthesis Analysis
The synthesis of ethyl 3-bromo-5-(trifluoromethoxy)benzoate involves the reaction of 3-bromo-5-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2) in ethanol (EtOH). After stirring for 17 hours at room temperature, the mixture is partitioned between ethyl acetate (EtOAc) and aqueous sodium bicarbonate (NaHCO3). The aqueous phase is separated and washed once with EtOAc. The combined organics are washed with brine, dried over magnesium sulfate (MgSO4), filtered, and concentrated. The residue is then purified on silica gel (SiO2) to yield ethyl 3-bromo-5-(trifluoromethoxy)benzoate .Molecular Structure Analysis
The InChI code for ethyl 3-bromo-5-(trifluoromethoxy)benzoate is1S/C10H8BrF3O3/c1-2-16-9(15)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,2H2,1H3
.
Scientific Research Applications
Structural Analysis and Synthesis Techniques
- Structure Elucidation and Synthesis Methods : Studies have focused on elucidating the structure of brominated ethyl indole carboxylates and developing methods for their synthesis. One study detailed the synthesis of 7-bromoindole through the saponification and decarboxylation of ethyl indole-3-carboxylate, highlighting the compound's complex structure (Leggetter & Brown, 1960). Another research outlined a method for the C-3 acylation of ethyl indole-2-carboxylates, demonstrating the versatility of these compounds in synthetic chemistry (Murakami et al., 1985).
Medicinal Chemistry and Drug Design
- Potential in Drug Development : Research has also been conducted on the potential medicinal applications of these compounds. For instance, ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates were evaluated for their antiviral activities, indicating a potential role in developing antiviral drugs (Gong Ping, 2006). Another study synthesized ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, a key intermediate in the preparation of potential glycine site antagonists, suggesting its utility in neuroscience research (Fabio & Pentassuglia, 1998).
Chemical Properties and Reactions
- Chemical Reactivity and Transformations : Studies have also examined the chemical reactivity and transformations of these compounds. One research discussed the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, highlighting its role as an important intermediate in chemical synthesis (Zhi-li, 2007). Additionally, research on the Friedel-Crafts acylation of ethyl indole-2-carboxylate revealed insights into the regioselective preparation of various acylindole derivatives (Murakami et al., 1988).
Mechanism of Action
Target of Action
Compounds of similar structure have been used in suzuki–miyaura coupling reactions, which involve palladium-catalyzed carbon–carbon bond formations .
Mode of Action
In the context of Suzuki–Miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . The palladium catalyst undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate” is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Properties
IUPAC Name |
ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO3/c1-2-19-11(18)10-9(13)7-5-6(20-12(14,15)16)3-4-8(7)17-10/h3-5,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APESJMAQOSVTBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153104 | |
Record name | 1H-Indole-2-carboxylic acid, 3-bromo-5-(trifluoromethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-21-6 | |
Record name | 1H-Indole-2-carboxylic acid, 3-bromo-5-(trifluoromethoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-carboxylic acid, 3-bromo-5-(trifluoromethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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